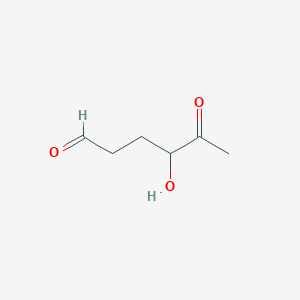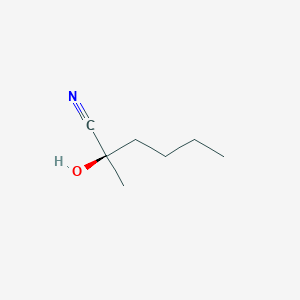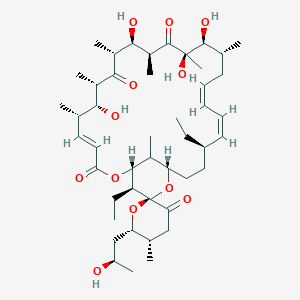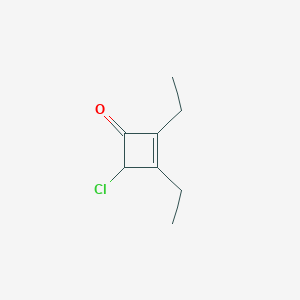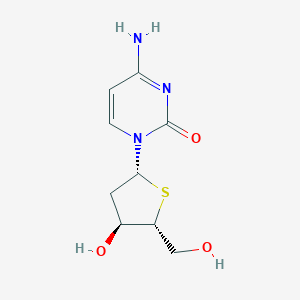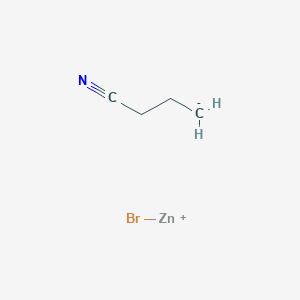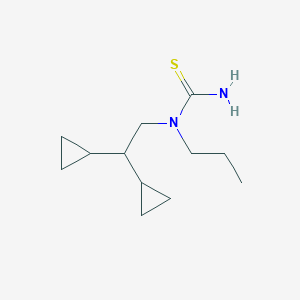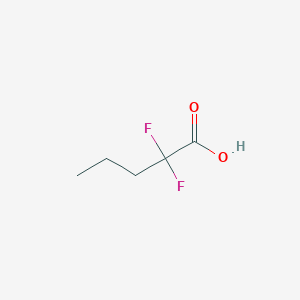
2,2-Difluoropentanoic acid
Übersicht
Beschreibung
2,2-Difluoropentanoic acid is a fluorinated carboxylic acid that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. It is a colorless, odorless, and water-soluble compound that is synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Regulation : A study by Heydebreck et al. (2015) focused on the environmental presence and regulation of perfluoroalkyl substances (PFASs) like 2,2-Difluoropentanoic acid. They found significant variations in pollution levels in different river systems in Europe and China, linked to industrial sources and regulations (Heydebreck et al., 2015).
Consumer Product Analysis : Liu et al. (2015) investigated fluorotelomer alcohols (FTOHs), precursors to PFASs, in various consumer products. Their research helps understand the potential human exposure to these substances through consumer goods (Liu et al., 2015).
Chemical Structure and Properties : Kusoglu and Weber (2017) reviewed perfluorinated sulfonic-acid (PFSA) membranes, detailing their complex behavior and importance in emerging technologies. This review provides insight into the structural and transport properties of these compounds (Kusoglu & Weber, 2017).
Photocatalytic Decomposition : Panchangam et al. (2009) reported on the decomposition of perfluorooctanoic acid (PFOA), a related compound, using sonication-assisted photocatalysis. This study is relevant to understanding the breakdown of similar perfluorinated chemicals (Panchangam et al., 2009).
Chemical Synthesis Applications : Hu, Zhang, and Wang (2009) discussed the synthesis methods for difluoromethyl and monofluoromethyl groups, which are relevant to understanding the synthesis of compounds like this compound (Hu et al., 2009).
Acidity and Ink Aggregation : Berlinger et al. (2018) explored the inherent acidity of PFSA dispersions, which are crucial in fuel-cell catalyst-layer inks. Their findings have implications for the use of this compound in similar applications (Berlinger et al., 2018).
19F NMR Application : Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline, showing its use in sensitive 19F NMR applications, which could be relevant to the study of this compound and similar substances (Tressler & Zondlo, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,2-difluoropentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c1-2-3-5(6,7)4(8)9/h2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXONZOTEIIZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619716 | |
| Record name | 2,2-Difluoropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140126-96-1 | |
| Record name | 2,2-Difluoropentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,2-difluoropentanoic acid in the described research?
A1: The research paper describes a novel palladium-catalyzed three-component reaction that generates 5-aryl-2,2-difluoropentanoic acids. [] These acids are not the final target molecules but serve as crucial intermediates. The researchers further demonstrate that these intermediates can be efficiently transformed into CF2-containing tetrahydronaphthalenes through a silver-catalyzed intramolecular decarboxylative cyclization. [] Therefore, this compound derivatives play a key role in synthesizing more complex, biologically relevant molecules.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




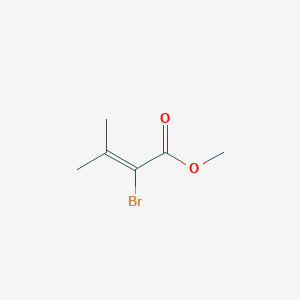

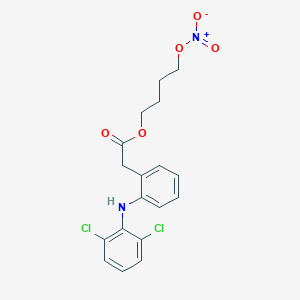
![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)
